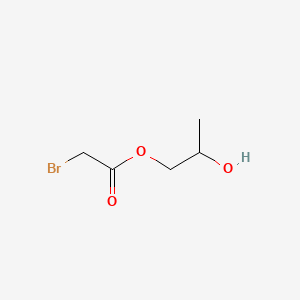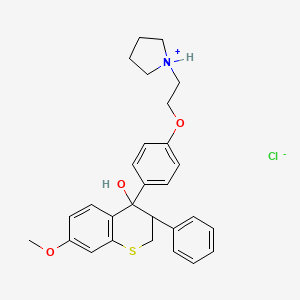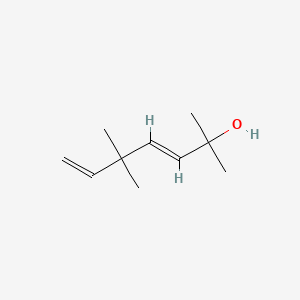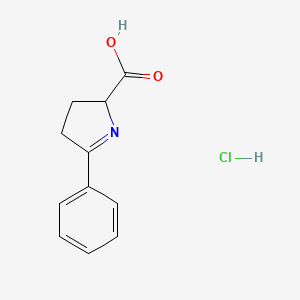
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyra
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two glucose molecules, each modified with an acetamido group. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose typically involves the acetylation of glucosamine derivatives. One common method includes the reaction of D-glucosamine with acetic anhydride in the presence of a catalyst to form the acetylated product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucose units.
Reduction: Reduction reactions can target the acetamido groups, converting them to amines.
Substitution: Substitution reactions can replace the acetamido groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucuronic acid derivatives, while reduction can produce glucosamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cellular processes, including glycosylation and cell signaling.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting glycoproteins and glycolipids.
Wirkmechanismus
The mechanism of action of 2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetamido groups play a crucial role in binding to these molecular targets, influencing various biochemical pathways. For instance, the compound can inhibit certain glycosidases, affecting glycoprotein metabolism and cellular communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-2-deoxy-D-glucopyranose: A monosaccharide derivative with similar acetamido modifications.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose: Another acetylated sugar with applications in glycoscience.
2-Acetamido-6-O-(α-L-fucopyranosyl)-D-glucopyranose: A disaccharide with a different glycosidic linkage and biological activity.
Uniqueness
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose is unique due to its specific glycosidic linkage and dual acetamido modifications, which confer distinct biochemical properties and applications. Its ability to interact with multiple molecular targets makes it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C16H28N2O11 |
|---|---|
Molekulargewicht |
424.40 g/mol |
IUPAC-Name |
N-[(3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16-/m1/s1 |
InChI-Schlüssel |
ZNYQSCCJIAFAQX-LIQXALPGSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



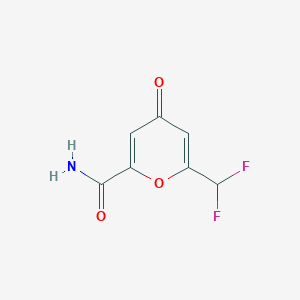
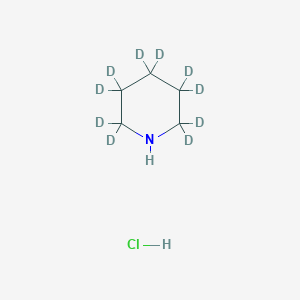


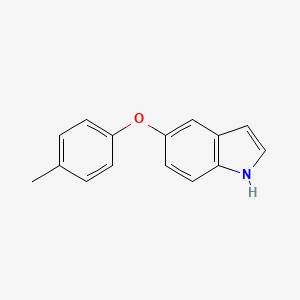
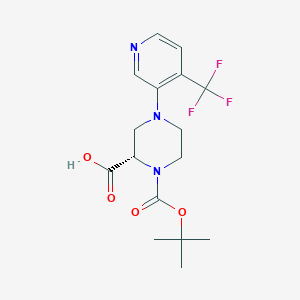
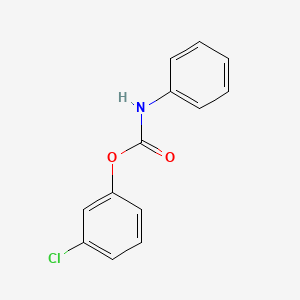
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
